molecular formula C13H17NO4S B3024028 Z-DL-Met-OH CAS No. 4434-61-1

Z-DL-Met-OH

Cat. No.: B3024028
CAS No.: 4434-61-1
M. Wt: 283.35 g/mol
InChI Key: FPKHNNQXKZMOJJ-UHFFFAOYSA-N
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Description

Z-DL-Met-OH: is an organic compound known as N-Carbobenzoxy-DL-methionine. It is a derivative of methionine, an essential amino acid. The compound has a molecular formula of C13H17NO4S and a molecular weight of 283.34 g/mol . It is primarily used in research related to life sciences and peptide synthesis .

Biochemical Analysis

Biochemical Properties

Z-DL-Met-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with several enzymes, including proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, this compound is known to interact with proteins involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the secretion of anabolic hormones and improve mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage by influencing the secretion of anabolic hormones and providing fuel during exercise .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes and gene expression . Additionally, this compound can influence the stability and degradation of proteins, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance growth performance and improve carcass traits in animals, such as pigs and broilers . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and alterations in antioxidant status . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of methionine to other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, this compound can enhance the production of glutathione, a major antioxidant in the body, by serving as a precursor .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in modulating cellular processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-DL-Met-OH can be synthesized through the protection of the amino group of DL-methionine with a carbobenzoxy (Z) group. The reaction typically involves the use of carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-DL-Met-OH is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific protecting group and the presence of both D- and L-isomers of methionine. This makes it versatile for various research applications, especially in studies requiring both isomers .

Properties

IUPAC Name

4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHNNQXKZMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298655
Record name N-Benzyloxycarbonyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-61-1, 1152-62-1
Record name N-Benzyloxycarbonyl-DL-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1152-62-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbobenzoxy-DL-methionine
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Record name N-Carbobenzoxy-DL-methionine
Source DTP/NCI
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Record name N-Benzyloxycarbonyl-DL-methionine
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Record name N-benzyloxycarbonyl-DL-methionine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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